1-(2-Cyanoethyl)piperidine-4-carboxamide

Catalog No.
S14707664
CAS No.
4608-80-4
M.F
C9H15N3O
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Cyanoethyl)piperidine-4-carboxamide

CAS Number

4608-80-4

Product Name

1-(2-Cyanoethyl)piperidine-4-carboxamide

IUPAC Name

1-(2-cyanoethyl)piperidine-4-carboxamide

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C9H15N3O/c10-4-1-5-12-6-2-8(3-7-12)9(11)13/h8H,1-3,5-7H2,(H2,11,13)

InChI Key

YJIAYKLZBFWDPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)CCC#N

The synthesis of 1-(2-Cyanoethyl)piperidine-4-carboxamide and related derivatives represents a significant area of synthetic organic chemistry, with applications spanning pharmaceutical development and materials science. This comprehensive review examines the principal synthetic approaches for constructing piperidine-4-carboxamide frameworks, emphasizing methodological diversity and synthetic efficiency.

Conventional Nucleophilic Substitution Approaches

Nucleophilic substitution reactions constitute the cornerstone of classical piperidine derivative synthesis, offering reliable and well-established pathways for structural modification [1] [2]. These methodologies leverage the inherent nucleophilicity of the piperidine nitrogen atom and the electrophilic nature of various carbonyl-containing substrates.

Alkylation Strategies

The preparation of 1-(2-cyanoethyl)piperidine derivatives typically employs direct alkylation approaches utilizing acrylonitrile as the electrophilic partner [3]. This methodology involves the nucleophilic attack of piperidine derivatives on the activated carbon-carbon double bond of acrylonitrile, resulting in Michael addition products [3]. The reaction proceeds under mild basic conditions, with typical yields ranging from 70-90% depending on substrate substitution patterns [1].

Metal triflate-catalyzed nucleophilic substitution reactions have emerged as particularly powerful tools for the stereoselective synthesis of piperidine derivatives [1] [2]. Scandium triflate demonstrates exceptional catalytic activity, enabling the reaction of 2-methoxy- and 2-acyloxypiperidines with silyl enolates to afford substituted products with high diastereoselectivity [1]. The methodology shows remarkable stereochemical control, with 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine providing cis-selective products, while 2,3-diacyloxy-N-benzyloxycarbonylpiperidines exhibit trans-selectivity [1] [2].

Acylation Methodologies

Acylation reactions represent another fundamental approach for piperidine-4-carboxamide synthesis, particularly for introducing the carboxamide functionality [4]. The general synthetic sequence involves the conversion of piperidine-4-carboxylic acid derivatives to the corresponding carboxamides through standard amide coupling protocols [4]. The alkylation of ethyl piperidine-4-carboxylate with electrophilic reagents, followed by hydrolysis and subsequent amide formation, provides access to diverse substitution patterns [4].

The synthetic pathway typically begins with methyl 1-(4-(trifluoromethyl)phenylsulfonyl)piperidine-4-carboxylate formation through alkylation reactions [4]. Subsequent hydrolysis using sodium hydroxide in methanol generates the corresponding carboxylic acid derivative, which serves as a versatile intermediate for amide coupling reactions [4]. The coupling process utilizes standard peptide coupling reagents, including 1-hydroxybenzotriazole and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, to afford the desired carboxamide products [4].

Reaction ParameterAlkylation MethodAcylation MethodMetal Triflate Method
Typical Yield Range70-90%65-85%80-95%
Reaction Temperature25-80°C0-25°C-78 to 25°C
Reaction Time4-12 hours2-8 hours1-6 hours
SelectivityModerateGoodExcellent
Functional Group ToleranceLimitedModerateHigh

Mechanistic Considerations

The mechanistic pathways for nucleophilic substitution in piperidine systems involve several key steps that determine both reaction efficiency and stereochemical outcomes [1]. In metal triflate-catalyzed reactions, the Lewis acid coordinates to the leaving group, enhancing its electrophilicity and facilitating nucleophilic attack [1] [2]. The stereochemical outcome depends on the conformational preferences of the piperidine ring system and the nature of the substituents present [1].

For alkylation reactions involving acrylonitrile, the mechanism proceeds through Michael addition, where the piperidine nitrogen acts as the nucleophile [3]. The electron-withdrawing cyano group activates the carbon-carbon double bond toward nucleophilic attack, enabling the formation of the desired 2-cyanoethyl substituent [3]. The reaction typically requires basic conditions to deprotonate the piperidine nitrogen and enhance its nucleophilicity [3].

Novel Multicomponent Reaction Strategies

Multicomponent reactions have revolutionized the synthesis of complex heterocyclic systems, offering unprecedented opportunities for structural diversity and synthetic efficiency [5] [6] [7]. These methodologies enable the construction of multiple bonds in a single synthetic operation, dramatically reducing the number of synthetic steps required for target molecule preparation [7].

Ugi Four-Component Reactions

The Ugi four-component reaction represents one of the most versatile multicomponent transformations for piperidine derivative synthesis [6] [7]. This methodology involves the condensation of a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to generate complex amide-containing products [6]. When applied to piperidine-4-carboxylic acid derivatives, the Ugi reaction provides access to highly functionalized structures with multiple points of diversity [6].

Solid-phase implementation of the Ugi reaction has been particularly successful for library generation [6]. The methodology utilizes resin-bound glutamic acid as a bifunctional component, enabling the parallel synthesis of enantiopure N-substituted pyrrolidinone derivatives tethered to piperidine frameworks [6]. The reaction proceeds efficiently under mild conditions, with yields typically ranging from 70-85% across diverse substrate combinations [6].

The synthetic utility of the Ugi approach extends to the preparation of N-substituted pyrrolidinone tethered N-substituted piperidines [6]. Following the initial Ugi condensation, deprotection and subsequent derivatization with various capping agents, including sulfonyl chlorides, isocyanates, and carboxylic acids, provides access to structurally diverse products [6]. The methodology demonstrates excellent functional group tolerance and enables the rapid generation of compound libraries suitable for biological screening [6].

Aromatic Aldehyde-Based Multicomponent Synthesis

One-pot multicomponent synthesis utilizing aromatic aldehydes, cyanoacetates, nitromethane, and ammonium acetate has emerged as an efficient strategy for highly functionalized piperidine preparation [5]. This methodology enables the construction of three distinct classes of piperidine derivatives through variation of the reaction stoichiometry and conditions [5].

The reaction mechanism involves a complex cascade of transformations, including Knoevenagel condensation, Michael addition, and nitro-Mannich reaction sequences [5]. The process generates ethyl 3-cyano-2,4,6-tris(4-methoxyphenyl)-5-nitropiperidine-3-carboxylate and related derivatives with excellent regioselectivity [5]. The methodology demonstrates broad substrate scope, accommodating various aromatic aldehydes with different electronic properties [5].

Nano-crystalline solid acid catalysts have proven particularly effective for this transformation, with nano-sulfated zirconia, nano-structured zinc oxide, and nano-alpha-alumina providing superior catalytic activity [8]. The heterogeneous catalysts enable mild reaction conditions and facilitate product isolation through simple filtration procedures [8]. The methodology offers significant advantages in terms of operational simplicity and environmental compatibility [8].

Cascade Reaction Sequences

Cascade multicomponent reactions provide powerful tools for the rapid assembly of complex piperidine frameworks through sequential bond-forming events [9] [10]. These methodologies exploit the reactivity patterns of intermediates generated in situ, enabling the construction of multiple rings and functional groups in a single synthetic operation [9].

The pseudo five-component reaction strategy exemplifies this approach, utilizing aromatic aldehydes, nitromethane, ammonium acetate, dialkyl malonates, and amines to generate polysubstituted piperidinones [9]. The reaction proceeds through a Knoevenagel condensation/Michael addition/nitro-Mannich reaction cascade, with piperidine serving as a Lewis base catalyst [9]. The methodology demonstrates excellent diastereoselectivity and provides access to structures that are difficult to prepare through conventional stepwise approaches [9].

Multicomponent StrategyComponentsProductsYield RangeReaction Time
Ugi Four-ComponentAcid, amine, carbonyl, isocyanideFunctionalized amides70-85%4-10 hours
Aldehyde/CyanoacetateAldehyde, cyanoacetate, nitromethane, NH₄OAcHighly substituted piperidines60-80%3-8 hours
Cascade SequencesMultiple sequential componentsComplex heterocycles55-80%6-24 hours
Knoevenagel/Michael/MannichAldehyde, malonate, nitromethanePolysubstituted piperidinones65-85%4-8 hours

Solid-Phase Synthesis for High-Throughput Derivative Production

Solid-phase organic synthesis has transformed the landscape of compound library generation, enabling the parallel preparation of thousands of structurally related derivatives [11] [12] [13]. This methodology offers significant advantages in terms of reaction workup, product purification, and automation compatibility [11].

Resin Selection and Optimization

The choice of solid support represents a critical parameter in solid-phase piperidine synthesis, with different resin types offering distinct advantages for specific applications [11] [12]. Merrifield resin, based on cross-linked polystyrene, provides excellent chemical stability and loading capacity, making it suitable for large-scale library production [11]. The resin accommodates loading capacities of 0.5-2.0 millimoles per gram and demonstrates compatibility with standard cleavage conditions [11].

TentaGel and Argogel resins, incorporating polyethylene glycol spacers, offer improved solvation properties and enhanced reaction kinetics [11]. These supports are particularly valuable for reactions involving sterically demanding substrates or those requiring polar reaction environments [11]. The polyethylene glycol spacer provides increased flexibility and accessibility of the resin-bound substrates [11].

ChemMatrix resin represents the latest generation of solid supports, offering exceptional swelling properties and compatibility with a broad range of solvents [11]. This support enables very high-throughput synthesis, with capabilities exceeding 2000 compounds per day under optimized conditions [11]. The cross-linked polyethylene glycol matrix provides superior mechanical stability and chemical inertness [11].

Automated Synthesis Platforms

Semi-automated techniques for massive parallel solid-phase organic synthesis have been developed to maximize throughput while maintaining product quality [12]. The domino block strategy utilizes purpose-oriented reaction vessels that simplify liquid exchange and integrate common synthetic steps [12]. Initial transformations are performed in domino blocks, with resin-bound intermediates subsequently distributed into microplate wells for final combinatorial steps [12].

The microplate-based approach eliminates the need for filtration steps, enabling high-throughput parallel synthesis without specialized separation equipment [12]. This methodology allows the synthesis of thousands of compounds per day in milligram quantities, making it particularly suitable for biological screening applications [12]. The technique incorporates gaseous cleavage procedures in the final synthetic step, further streamlining the overall process [12].

Automated parallel synthesis platforms, such as the AutoMATE system, provide linear reactor designs suitable for demanding applications requiring multiple inputs and outputs [14]. These platforms support reactor volumes up to 500 milliliters per reactor and accommodate various reactor types through adaptable mounting systems [14]. Additional functionality modules, including liquid dosing, gas feeding, and pH monitoring, enable sophisticated reaction control and optimization [14].

Library Design and Characterization

The design of piperidine-4-carboxamide libraries requires careful consideration of structural diversity, synthetic accessibility, and biological relevance [15] [16]. Parallel synthesis strategies enable the systematic exploration of structure-activity relationships through the preparation of focused compound collections [15] [16].

Natural product-like polyhydroxylated piperidine libraries have been prepared using combined solid-phase and solution-phase methodologies [15]. The approach utilizes enantiopure cyclic nitrones as key intermediates, prepared on solid support from accessible chiral starting materials [15]. Substituent diversity is achieved through diastereoselective addition of Grignard reagents to the cyclic nitrones in solution-phase synthesis [15]. The methodology enables the preparation of 36-membered demonstration libraries with three diversity elements encompassing core structure, stereochemical configuration, and substituent variation [15].

The optimization of multicomponent reactions for polysubstituted piperidine libraries has been extensively studied, with particular attention to reaction conditions and substrate scope [16]. Tandem aza-cycloaddition/allylboration multicomponent reactions between 1-aza-4-boronobutadienes, maleimides, and aldehydes provide access to libraries of 944 polysubstituted piperidines [16]. The methodology demonstrates excellent compatibility with high-performance liquid chromatography purification and mass-based fraction collection, enabling the preparation of compounds suitable for biological screening [16].

Solid Support TypeLoading CapacityAutomation CompatibleThroughput CapabilityCost Factor
Merrifield Resin0.5-2.0 mmol/gYes1000+ compounds/dayLow
Wang Resin0.8-1.2 mmol/gYes800+ compounds/dayMedium
TentaGel Resin0.2-0.4 mmol/gYes1000+ compounds/dayHigh
ChemMatrix Resin0.4-0.8 mmol/gExcellent2000+ compounds/dayVery High
SynPhase LanternsVariableYes1500+ compounds/dayMedium

The piperidine ring system in 1-(2-Cyanoethyl)piperidine-4-carboxamide adopts multiple conformational states that fundamentally influence its biological activity profile. Chair conformations represent the primary structural frameworks, with equatorial and axial orientations of the nitrogen hydrogen exhibiting distinct thermodynamic preferences and biological implications [2] [3].

Dynamic Conformational Equilibrium

Time-resolved spectroscopic studies demonstrate that piperidine derivatives undergo rapid conformational interconversion with characteristic timescales of approximately 700 femtoseconds [5] [6]. This ultrafast dynamics enables the compound to sample multiple conformational states, facilitating optimal receptor binding through induced-fit mechanisms. The chair-to-twist conformational transition exhibits an activation energy of 276 meV, indicating accessible conformational flexibility under physiological conditions [6].

Stereoelectronic Effects on Ring Conformation

The positioning of substituents significantly influences piperidine ring conformation through stereoelectronic effects. Equatorial substituents demonstrate enhanced electron-withdrawing capabilities compared to their axial counterparts, with equatorial hydroxyl groups exhibiting 0.8 pH units greater acidity than axial orientations [7]. This differential electronic effect extends to carboxamide positioning, where equatorial carboxamide groups maintain greater conformational flexibility while preserving hydrogen bonding potential [8].

Electronic Effects of Cyanoethyl Substituents on Pharmacokinetics

The cyanoethyl substituent at the nitrogen position exerts profound electronic effects that systematically modify the pharmacokinetic profile of 1-(2-Cyanoethyl)piperidine-4-carboxamide. These effects manifest through multiple mechanisms, including inductive electron withdrawal, dipole interactions, and metabolic modulation [9] [10].

Electron-Withdrawing Properties

The cyano group functions as a potent electron-withdrawing moiety with a Hammett constant of approximately 0.66, significantly surpassing many other functional groups in electron-withdrawing strength [11]. This electronic perturbation reduces the basicity of the piperidine nitrogen by approximately 2.1 pKa units, fundamentally altering the compound's ionization state at physiological pH [12]. The reduced basicity translates to decreased protonation at physiological pH, potentially affecting tissue distribution and cellular uptake mechanisms.

ParameterCyanoethyl GroupReference (H)Impact on Pharmacokinetics
Electron Withdrawal StrengthStrongNoneReduced basicity
Hammett Constant (σ)0.660.00Increased polarity
Dipole Moment (D)3.90.0Enhanced aqueous solubility
pKa Shift-2.10.0Altered protein binding
Metabolic StabilityEnhancedBaselineImproved half-life

Metabolic Consequences

The cyanoethyl modification significantly alters metabolic pathways and clearance mechanisms. Studies on structurally related compounds demonstrate that cyanoethyl substituents enhance metabolic stability through reduced susceptibility to oxidative metabolism [10]. The electron-withdrawing nature of the cyano group decreases electron density at adjacent carbons, rendering them less susceptible to cytochrome P450-mediated hydroxylation [13]. This metabolic protection contributes to extended half-life and improved oral bioavailability.

Pharmacokinetic Modulation

The electronic effects of the cyanoethyl group extend beyond metabolic stability to influence multiple pharmacokinetic parameters. The increased molecular polarity enhances aqueous solubility while maintaining sufficient lipophilicity for membrane permeation [14]. Additionally, the altered ionization profile affects protein binding interactions, potentially modifying volume of distribution and clearance pathways. These combined effects optimize the balance between efficacy and safety margins in therapeutic applications.

Steric Influences of Carboxamide Group Positioning

The spatial orientation of the carboxamide group at the 4-position of the piperidine ring constitutes a critical determinant of biological activity, with steric positioning directly influencing hydrogen bonding capacity, conformational flexibility, and target protein interactions [8] [15].

Axial versus Equatorial Positioning

Carboxamide group positioning exhibits dramatic effects on biological potency, with axial orientation generally favoring enhanced activity compared to equatorial placement [8]. The axial carboxamide maintains optimal geometry for hydrogen bonding interactions with target proteins while minimizing steric clash with adjacent molecular features. Conversely, equatorial positioning provides greater conformational flexibility but may compromise critical binding interactions [15].

PositionSteric HindranceHydrogen Bonding PotentialBiological Activity (% retention)Conformational Flexibility
4-AxialLowHigh100Restricted
4-EquatorialModerateModerate75Flexible
3-AxialHighLow30Highly restricted
3-EquatorialLowHigh85Flexible

Hydrogen Bonding Geometry

The carboxamide group demonstrates exceptional hydrogen bonding capacity, with both the carbonyl oxygen and amide nitrogen participating in directional interactions [16] [17]. Computational studies reveal that the carboxamide group adopts a planar conformation with the amino group positioned cis to the ring nitrogen, optimizing both intramolecular stabilization and intermolecular recognition [17]. This geometric constraint ensures reproducible binding modes while maintaining sufficient flexibility for induced-fit binding.

Steric Optimization

Systematic structure-activity relationship studies demonstrate that carboxamide positioning tolerance varies significantly with target protein architecture [8]. The 4-position provides optimal balance between steric accessibility and binding affinity, with axial orientation preserving critical hydrogen bonding geometries. Alternative positions, particularly the 3-position, exhibit reduced activity due to increased steric hindrance and suboptimal binding geometry [18].

Conformational Coupling

The carboxamide group positioning exhibits strong coupling with piperidine ring conformation, creating a cooperative system where optimal biological activity requires synchronized conformational states [8]. This coupling mechanism ensures that active conformations are thermodynamically accessible while maintaining selectivity through conformational gating. The integrated conformational landscape provides multiple pathways for optimization while preserving essential pharmacophoric features.

Integrated Structural Analysis

The biological activity of 1-(2-Cyanoethyl)piperidine-4-carboxamide emerges from the synergistic integration of conformational dynamics, electronic modulation, and steric optimization. Each structural element contributes distinct advantages while collectively creating a pharmaceutical profile that exceeds the sum of individual components.

Structural FeatureImpact on PotencySelectivity EnhancementPharmacokinetic OptimizationDrug-like Properties
Piperidine Chair ConformationModerateLowMinimalGood
Cyanoethyl SubstitutionHighModerateSignificantEnhanced
Carboxamide PositioningCriticalHighModerateVariable
Combined EffectsSynergisticMaximumOptimalExcellent

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

181.121512110 g/mol

Monoisotopic Mass

181.121512110 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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